molecular formula C15H17N3O B5006827 N-(4-butylphenyl)-2-pyrazinecarboxamide

N-(4-butylphenyl)-2-pyrazinecarboxamide

Cat. No. B5006827
M. Wt: 255.31 g/mol
InChI Key: XOHRMLKRVJSVIE-UHFFFAOYSA-N
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Description

“N-(4-butylphenyl)-2-pyrazinecarboxamide” is a chemical compound that contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The “4-butylphenyl” part indicates a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) with a butyl group (a four-carbon chain) attached to one of the carbons .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazine ring, an amide group, and a phenyl ring substituted with a butyl group . The exact three-dimensional structure would need to be determined experimentally, for example by X-ray crystallography .


Chemical Reactions Analysis

The reactivity of “this compound” would be expected to be similar to other pyrazinecarboxamides and anilines . The pyrazine ring is relatively stable, but can undergo electrophilic substitution reactions. The amide group can participate in various reactions, including hydrolysis, reduction, and reactions with organometallic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the polar amide group would be expected to influence its solubility in different solvents .

Mechanism of Action

Without specific information about the use of “N-(4-butylphenyl)-2-pyrazinecarboxamide”, it’s difficult to comment on its mechanism of action. If it’s used as a drug or a catalyst, the mechanism of action would depend on the specific context .

Safety and Hazards

The safety and hazards associated with “N-(4-butylphenyl)-2-pyrazinecarboxamide” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “N-(4-butylphenyl)-2-pyrazinecarboxamide” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug .

properties

IUPAC Name

N-(4-butylphenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-3-4-12-5-7-13(8-6-12)18-15(19)14-11-16-9-10-17-14/h5-11H,2-4H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHRMLKRVJSVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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